Decyl glucoside

Descripción general

Descripción

Cefteram pivoxil es un antibiótico semisintético de tercera generación de cefalosporinas. Es un éster prodroga de cefteram, diseñado para mejorar la biodisponibilidad oral. Este compuesto es eficaz contra un amplio espectro de bacterias Gram-positivas y Gram-negativas, lo que lo hace útil para tratar diversas infecciones bacterianas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de cefteram pivoxil generalmente comienza con ácido 7-aminocefalosporánico (7-ACA) como material de partida. El proceso implica varios pasos:

Reacción con tetrazol metil-sustituido: 7-ACA reacciona con tetrazol metil-sustituido para formar un intermedio.

Protección con diazodifenilmetano: Luego, el intermedio se protege utilizando diazodifenilmetano.

Formación de amida: El intermedio protegido se somete a formación de amida con ácido tiazolcarboxílico.

Desprotección: El paso final implica la desprotección utilizando ácido trifluoroacético para producir cefteram.

Métodos de producción industrial: La producción industrial de cefteram pivoxil involucra rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, asegurando que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: Cefteram pivoxil experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Reactivos y condiciones comunes:

Hidrólisis: Esta reacción generalmente ocurre en presencia de agua y enzimas en el tracto intestinal.

Reacciones de sustitución: Estas reacciones pueden involucrar reactivos como ácidos, bases u otros nucleófilos en condiciones controladas.

Principales productos formados:

Aplicaciones Científicas De Investigación

Cosmetic and Personal Care Products

Mild Surfactant Properties

Decyl glucoside is valued for its mildness and ability to act as a surfactant in personal care products. It effectively cleanses the skin and hair without causing irritation, making it suitable for sensitive skin formulations. Its low toxicity profile allows for inclusion in baby products and sensitive formulations .

Hydration and Anti-Aging Effects

Research indicates that this compound can enhance skin hydration by improving the skin's ability to retain moisture. It is also incorporated into anti-aging products due to its properties that help reduce the appearance of fine lines and wrinkles .

Stabilizer in Formulations

this compound has been studied for its role as a stabilizer in emulsions and nanosuspensions. For instance, it has been shown to stabilize resveratrol nanosuspensions, enhancing dermal delivery of active compounds .

Pharmaceutical Applications

Transdermal Drug Delivery

this compound has demonstrated efficacy in enhancing the transdermal delivery of drugs. In animal studies, it facilitated the administration of anti-cancer drugs like 5-fluorouracil through the skin, showcasing its potential in therapeutic applications .

Absorption Enhancement

Studies have highlighted this compound's ability to enhance the absorption of poorly absorbed drugs. For example, it has been shown to increase the permeability of insulin across cell monolayers, indicating potential use in diabetes management .

Toxicological Studies

Safety Assessments

The safety of this compound has been extensively reviewed. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe for use in cosmetic formulations at concentrations typically employed in products .

Irritation Potential

Clinical studies have assessed the dermal irritation potential of this compound compared to other surfactants. Findings indicate that it exhibits lower irritation potential, making it a favorable choice for sensitive formulations .

Case Studies and Research Findings

Mecanismo De Acción

Cefteram pivoxil ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Lo logra uniéndose a las proteínas de unión a penicilina (PBP) ubicadas dentro de la pared celular bacteriana. Las PBP desempeñan un papel fundamental en la construcción de la pared celular al entrecruzar las cadenas de peptidoglicano, lo que le da a la pared celular su resistencia y rigidez . Al inhibir estas proteínas, cefteram pivoxil interrumpe la síntesis de la pared celular, lo que lleva a la muerte de las células bacterianas .

Comparación Con Compuestos Similares

Compuestos similares:

Cefditoren pivoxil: Otra cefalosporina de tercera generación con un espectro de actividad similar.

Cefcapene pivoxil: Este compuesto se utiliza para tratar infecciones crónicas del tracto respiratorio y tiene una eficacia comparable a cefteram pivoxil.

Singularidad: Cefteram pivoxil es único debido a su alta biodisponibilidad oral y su amplio espectro de actividad contra bacterias Gram-positivas y Gram-negativas. Su capacidad para tratar eficazmente una amplia gama de infecciones bacterianas lo convierte en un antibiótico valioso en entornos clínicos .

Actividad Biológica

Decyl glucoside is a non-ionic surfactant derived from natural sources, primarily glucose and fatty alcohols. It is widely used in cosmetic and personal care formulations due to its mildness and effectiveness as a cleansing agent. This article explores the biological activity of this compound, focusing on its safety profile, skin irritation potential, and its role in enhancing the absorption of other substances.

Chemical Structure and Properties

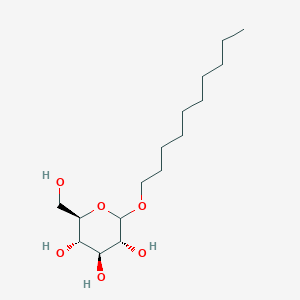

This compound (C10H22O5) is an alkyl glucoside characterized by a decyl group (a ten-carbon chain) linked to a glucose molecule. Its amphiphilic nature allows it to reduce surface tension, making it an effective surfactant.

Safety and Irritation Studies

Patch Testing and Allergic Reactions

A significant study conducted by the North American Contact Dermatitis Group examined patch test reactions to this compound among 897 patients suspected of having cosmetic-related dermatitis. The findings revealed that 5% of patients exhibited positive reactions, with 65% of those allergic to alkyl glucosides reacting to both decyl and lauryl glucosides. The study concluded that neither compound is an adequate screen for allergy to the other, indicating a need for clinicians to perform comprehensive testing when allergies are suspected .

Skin Irritation Potential

Research has indicated that this compound has a low potential for skin irritation. In vitro studies have shown that it does not significantly irritate human skin compared to harsher surfactants like sodium lauryl sulfate (SLS). The use of human skin equivalents in testing has further validated these findings, suggesting that this compound can be safely used in formulations intended for sensitive skin .

Biological Activity in Formulations

Enhancement of Absorption

This compound has been found to enhance the buccal absorption of insulin when used at concentrations of 5%. This property is particularly valuable in pharmaceutical applications where improving drug delivery through mucosal membranes is critical .

Stability in Cosmetic Formulations

A study assessing the stability of formulations containing this compound indicated that its inclusion can affect the physical stability of emulsions. For instance, formulations with varying concentrations of this compound were tested for their polydispersity index (PI), with results showing that optimal concentrations maintained stability without compromising performance .

Case Studies

- Cosmetic Products : Various case studies have documented allergic reactions associated with products containing this compound. For instance, patients reported dermatitis after using shampoos and body washes containing this surfactant, highlighting the importance of thorough ingredient disclosure on product labels .

- Dermatological Applications : In dermatology, this compound has been evaluated for its potential in treating conditions like contact dermatitis due to its mild nature compared to traditional surfactants. Clinical assessments have shown that formulations containing this compound are well tolerated by patients with sensitive skin conditions .

Propiedades

IUPAC Name |

2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860442 | |

| Record name | Decyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.